2-Bromo-2-methylpentane

描述

Significance of Tertiary Alkyl Halides in Mechanistic Organic Chemistry Research

Tertiary alkyl halides are a class of organic compounds that hold a significant position in the field of mechanistic organic chemistry. ijrpr.commasterorganicchemistry.com These compounds, characterized by a halogen atom attached to a tertiary carbon atom, serve as pivotal substrates in the study of reaction mechanisms, particularly nucleophilic substitution and elimination reactions. ijrpr.comfiveable.menumberanalytics.com Their unique structural and electronic properties make them ideal models for investigating the intricacies of reaction pathways, carbocation stability, and the influence of solvents.

The defining feature of tertiary alkyl halides is the tertiary carbon center, which is bonded to three other carbon atoms. This steric hindrance around the reaction center, coupled with the stability of the resulting tertiary carbocation intermediate, profoundly influences their reactivity. masterorganicchemistry.comfiveable.me Unlike primary and secondary alkyl halides, tertiary alkyl halides readily undergo unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. fiveable.meevitachem.com This propensity is attributed to the relative stability of the tertiary carbocation formed upon the departure of the halide leaving group. The study of these reactions in tertiary systems has been instrumental in developing fundamental concepts in physical organic chemistry, such as the Hughes-Ingold rules for substitution and elimination reactions.

Furthermore, the competition between SN1 and E1 pathways in tertiary alkyl halide reactions provides a rich area for mechanistic investigation. The product distribution can be influenced by various factors, including the nature of the nucleophile/base, the solvent, and the temperature. By systematically varying these conditions and analyzing the resulting product ratios and reaction kinetics, chemists can gain deep insights into the transition states and intermediates involved in these fundamental organic transformations. pdx.edubrainly.com The well-defined and predictable reactivity of tertiary alkyl halides makes them invaluable tools for teaching and research in organic chemistry.

Overview of 2-Bromo-2-methylpentane as a Model Substrate in Reaction Studies

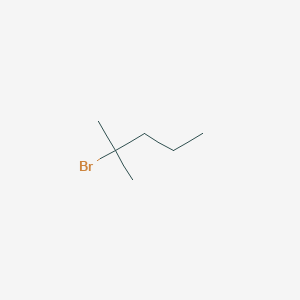

Among the various tertiary alkyl halides, this compound (C₆H₁₃Br) stands out as a particularly useful model substrate for several reasons. evitachem.comontosight.ai Its structure, featuring a bromine atom on a tertiary carbon within a six-carbon chain, provides a clear and relatively simple system for studying the characteristic reactions of this class of compounds. nih.gov The presence of a good leaving group (bromide) and the stability of the resulting tertiary carbocation make it highly reactive under solvolytic and elimination conditions.

The chemical formula for this compound is C₆H₁₃Br. ontosight.ai It is a colorless liquid with a characteristic pungent odor. ontosight.ai Its physical and chemical properties have been well-documented, providing a solid foundation for quantitative studies of its reactivity.

| Property | Value |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol |

| Boiling Point | ~131-133°C or 142.5°C at 760mmHg |

| Density | ~1.172-1.22 g/cm³ at 20°C |

| Flash Point | 33.1°C |

| Refractive Index | 1.445 |

| LogP | 2.96000 |

| Sources: ontosight.ainih.govchemsrc.com |

The reactions of this compound have been the subject of numerous research studies, providing valuable data on reaction kinetics, product distributions, and the influence of reaction conditions. For instance, when heated in ethanol (B145695), it undergoes an elimination reaction to form alkenes. brainly.com The major product is typically the more substituted and therefore more stable alkene, 2-methyl-2-pentene (B165383), in accordance with Zaitsev's rule. ck12.orgbrainly.com However, the formation of the minor product, 2-methyl-1-pentene (B165372), is also observed, allowing for the study of regioselectivity in elimination reactions. brainly.comaskfilo.com

The solvolysis of this compound, a reaction in which the solvent acts as the nucleophile, has also been extensively investigated. pdx.edunuph.edu.uaacs.org These studies have provided insights into the formation and fate of the tertiary carbocation intermediate and the role of the solvent in stabilizing this reactive species. The kinetics of these reactions are often studied to determine the reaction order and to elucidate the mechanism. nuph.edu.uarsc.org

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHVVMPTVKBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063395 | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4283-80-1 | |

| Record name | 2-Bromo-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4283-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004283801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-2-methylpentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHH5YE32CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromo 2 Methylpentane

Established Synthetic Routes to 2-Bromo-2-methylpentane

Traditional methods for the preparation of this compound primarily involve the conversion of corresponding alcohols or the hydrobromination of suitable alkenes. These methods are well-documented in organic chemistry literature and are foundational to the synthesis of tertiary alkyl halides. dokumen.pub

Bromination of Branched Alcohols

The reaction of a tertiary alcohol, such as 2-methyl-2-pentanol (B124083), with a hydrogen halide like hydrobromic acid (HBr) is a classic and direct method for the synthesis of this compound. This transformation proceeds through an S(_N)1 (unimolecular nucleophilic substitution) mechanism. rsc.org The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group, water. The subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation to form the final product, this compound. Due to the planar nature of the carbocation intermediate, if the starting alcohol were chiral, the reaction would typically result in a racemic mixture of products. rsc.org

Reaction Scheme: CH(_3)C(OH)(CH(_3))CH(_2)CH(_2)CH(_3) + HBr → CH(_3)C(Br)(CH(_3))CH(_2)CH(_2)CH(_3) + H(_2)O

This method is generally efficient for tertiary alcohols due to the stability of the intermediate carbocation.

Bromination of Alkenes

The addition of hydrogen bromide to branched alkenes is another key synthetic route to this compound. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule, which states that the hydrogen atom of the HBr adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the bromine atom adds to the more substituted carbon atom. This rule is predicated on the formation of the most stable carbocation intermediate.

Two common alkene precursors for the synthesis of this compound are 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene (B165383).

From 2-methyl-1-pentene: The reaction of 2-methyl-1-pentene with HBr proceeds via the formation of a tertiary carbocation at the C2 position, which is more stable than the alternative primary carbocation at the C1 position. The subsequent attack of the bromide ion on the tertiary carbocation yields the desired this compound as the major product.

From 2-methyl-2-pentene: Similarly, the hydrobromination of 2-methyl-2-pentene leads to the formation of a tertiary carbocation at the C2 position upon protonation of the double bond. The bromide ion then adds to this carbocation to give this compound.

In the absence of peroxides, which can initiate a radical mechanism leading to the anti-Markovnikov product, the hydrobromination of these alkenes is a reliable method for the regioselective synthesis of this compound. scielo.br

Advanced Synthesis Techniques and Process Intensification

In recent years, there has been a significant drive towards developing more efficient, safer, and environmentally benign synthetic methodologies. Process intensification, which aims to create smaller, more efficient, and sustainable chemical processes, has led to the exploration of advanced techniques for the synthesis of compounds like this compound.

Microchannel Reactor Synthesis Approaches

Microchannel reactors offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. mdpi.com For the synthesis of tertiary alkyl bromides, such as the analogous 2-bromo-2-methylpropane (B165281), a continuous flow process using a microchannel reactor has been demonstrated. In this approach, the tertiary alcohol, hydrobromic acid, and a catalyst like concentrated sulfuric acid are continuously fed into the reactor. The rapid mixing and efficient heat exchange within the microchannels allow for very short residence times, often on the order of seconds to minutes, while achieving high conversion and selectivity.

While specific data for this compound is not extensively published, the synthesis of 2-bromo-2-methylpropane from tert-butanol (B103910) in a microchannel reactor has shown conversion rates of 91-97% with a selectivity of 92-97%. These results suggest that a similar high-efficiency process could be developed for this compound.

Illustrative Data for Tertiary Alkyl Bromide Synthesis in a Microchannel Reactor:

| Parameter | Value |

|---|---|

| Reactants | Tertiary Alcohol, HBr, H₂SO₄ |

| Reactor Type | Microchannel |

| Residence Time | 30 - 150 seconds |

| Temperature | 25 - 100 °C |

| Pressure | 0 - 5 bar |

| Conversion | 91 - 97% |

| Selectivity | 92 - 97% |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ajrconline.org By directly heating the reactants, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity compared to conventional heating methods. ajrconline.org

The synthesis of alkyl halides from alcohols can be effectively promoted by microwave energy. For instance, the conversion of various alcohols to the corresponding alkyl bromides has been achieved in minutes with high yields using polymer-supported triphenylphosphine (B44618) and bromine under microwave irradiation. researchgate.net While specific protocols for the microwave-assisted synthesis of this compound are not widely detailed in the literature, the general principles suggest that both the S(_N)1 reaction of 2-methyl-2-pentanol with HBr and the hydrobromination of 2-methyl-1-pentene or 2-methyl-2-pentene could be significantly enhanced. The use of ionic liquids as both solvent and halogen source under microwave conditions has also been shown to be an effective method for preparing alkyl halides from alcohols. scielo.org.mx

General Comparison of Conventional vs. Microwave-Assisted Synthesis of Alkyl Halides:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Energy Input | Indirect, inefficient | Direct, efficient |

| Temperature Gradient | Present | Minimized |

| Yield | Variable | Often improved |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product while minimizing byproducts and energy consumption. beilstein-journals.org For the synthesis of this compound, several factors can be fine-tuned.

In the bromination of 2-methyl-2-pentanol , the concentration of HBr, the reaction temperature, and the choice of solvent can all influence the rate of the S(_N)1 reaction. The use of a co-solvent may be necessary to ensure miscibility of the reactants. Controlling the temperature is also important to prevent potential elimination side reactions (E1), which would lead to the formation of alkenes.

For the hydrobromination of alkenes , the key to high selectivity for this compound is to ensure the reaction proceeds via the Markovnikov pathway. This involves the exclusion of radical initiators like peroxides and UV light. The choice of solvent can also affect the reaction rate and selectivity. Recent studies have explored the use of catalysts, such as iron(II) bromide, to control the regioselectivity of hydrobromination reactions, offering a potential avenue for further optimization. nih.govacs.org

Phase-transfer catalysis (PTC) represents another advanced method for optimizing the synthesis of alkyl halides. PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous solution of a bromide salt and an organic solution of the substrate), often leading to faster reactions, higher yields, and the elimination of the need for harsh or expensive solvents. crdeepjournal.orgslideshare.net This technique could be particularly useful for the bromination of 2-methyl-2-pentanol, where the transfer of the bromide ion to the organic phase is a key step.

Mechanistic Investigations of 2 Bromo 2 Methylpentane Reactions

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. The mechanism of this substitution can proceed through two primary pathways: S(_N)1 and S(_N)2. The structure of the alkyl halide plays a crucial role in determining which mechanism is favored. brainkart.com 2-bromo-2-methylpentane is a tertiary alkyl halide, meaning the carbon atom bonded to the bromine is also bonded to three other carbon atoms. This structural feature is a primary determinant of its reaction mechanism. quora.com

Unimolecular Nucleophilic Substitution (S(_N)1) Pathway

Tertiary alkyl halides like this compound predominantly undergo nucleophilic substitution via the S(_N)1 mechanism. quora.comchemist.sg This is a multi-step process where the rate of reaction is dependent on the concentration of only one reactant, the alkyl halide, hence the term "unimolecular." quora.comyoutube.com

The hallmark of the S(_N)1 mechanism is the formation of a carbocation intermediate. saskoer.ca In the case of this compound, the carbon-bromine bond first breaks heterolytically, with the bromine atom taking both electrons to form a bromide ion (Br⁻) and a tertiary carbocation, the 2-methyl-2-pentyl cation. youtube.com This initial step is the slowest and therefore the rate-determining step of the reaction. chemist.sglibretexts.org

The stability of the resulting carbocation is a critical factor favoring the S(_N)1 pathway. lumenlearning.comlibretexts.org Carbocation stability increases in the order: methyl < primary < secondary < tertiary. pharmaguideline.comlibretexts.org The 2-methyl-2-pentyl cation is a tertiary carbocation, which is stabilized by two main effects:

Inductive Effect: The three alkyl groups (a methyl and two ethyl groups) attached to the positively charged carbon are electron-donating. chemist.sg They push electron density towards the electron-deficient carbocation center, helping to disperse the positive charge and increase stability. libretexts.org

Hyperconjugation: This involves the overlap of the filled sigma (σ) bonds of the adjacent C-H or C-C bonds with the empty p-orbital of the carbocation. libretexts.org This delocalization of electrons further stabilizes the carbocation. The more alkyl groups there are, the greater the potential for hyperconjugation. libretexts.org

Resonance can also stabilize carbocations if there is an adjacent pi system, though this is not a factor for the 2-methyl-2-pentyl cation. masterorganicchemistry.com The high stability of the tertiary carbocation intermediate is a primary reason why tertiary alkyl halides like 2-bromo-2-methylpropane (B165281) readily undergo S(_N)1 reactions. chemist.sg

| Carbocation Type | Structure | Relative Stability |

| Tertiary (e.g., 2-methyl-2-pentyl) | (CH₃)₂C⁺CH₂CH₂CH₃ | Most Stable |

| Secondary | R₂CH⁺ | More Stable |

| Primary | RCH₂⁺ | Less Stable |

| Methyl | CH₃⁺ | Least Stable |

This table illustrates the general trend in carbocation stability, which is a key factor in determining S(_N)1 reactivity. pharmaguideline.com

Rate = k[Alkyl Halide]

Where 'k' is the rate constant and '[Alkyl Halide]' is the concentration of the substrate, in this case, this compound. rsc.org This first-order kinetics is a defining characteristic of the S(_N)1 mechanism. libretexts.org The energy diagram for an S(_N)1 reaction shows a high activation energy barrier for the first step (carbocation formation), reflecting its rate-determining nature. libretexts.org

Several factors influence the rate of S(_N)1 reactions:

Structure of the Alkyl Halide: As discussed, tertiary alkyl halides are the most reactive towards S(_N)1 reactions due to the formation of a stable tertiary carbocation. libretexts.orgpharmaguideline.com

Leaving Group Ability: The rate of the S(_N)1 reaction is also dependent on the leaving group. brainkart.compharmaguideline.com A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. pharmaguideline.com For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. brainkart.com Bromine is a good leaving group, facilitating the S(_N)1 reaction of this compound. lumenlearning.com

Solvent: Polar protic solvents, such as water and alcohols, are the most effective for S(_N)1 reactions. lumenlearning.comlibretexts.org These solvents can stabilize both the carbocation intermediate and the leaving group through solvation, thereby lowering the activation energy of the rate-determining step. brainkart.comlumenlearning.com

Bimolecular Nucleophilic Substitution (S(_N)2) Relevance and Limitations

The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pressbooks.pub The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.

For this compound, the S(_N)2 pathway is highly disfavored. The primary reason for this is steric hindrance. pressbooks.pubbrainly.com In an S(_N)2 reaction, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org

In the case of a tertiary alkyl halide like this compound, the central carbon atom is surrounded by three bulky alkyl groups. brainly.comgauthmath.com These groups physically block the approach of the nucleophile, making a backside attack nearly impossible. pressbooks.pubbrainly.com This steric crowding raises the energy of the S(_N)2 transition state, significantly slowing down the reaction rate to the point where it is essentially non-existent. libretexts.orgjove.com

The order of reactivity for S(_N)2 reactions is the opposite of that for S(_N)1 reactions: methyl > primary > secondary > tertiary. libretexts.orgspcmc.ac.in Tertiary substrates like this compound are considered unreactive towards S(_N)2 displacement. libretexts.orgspcmc.ac.in

| Substrate Type | Example | Relative Rate |

| Methyl | CH₃Br | ~1200 |

| Primary | CH₃CH₂Br | 40 |

| Secondary | (CH₃)₂CHBr | 1 |

| Tertiary | (CH₃)₃CBr | Negligible |

This table demonstrates the dramatic decrease in S(_N)2 reaction rate with increasing steric hindrance around the reaction center. libretexts.org

Concerted Reaction Pathway Characteristics

A concerted reaction pathway involves the simultaneous breaking and forming of multiple bonds in a single step. chemistrysteps.com In the context of this compound, this is characteristic of the bimolecular elimination (E2) mechanism. libretexts.orgpressbooks.pub This pathway does not involve any reaction intermediates. Instead, the reaction proceeds through a single, high-energy transition state. libretexts.orgnumberanalytics.com

The rate of a concerted reaction, such as the E2 reaction of this compound, is dependent on the concentration of both the alkyl halide and the base. masterorganicchemistry.com This is because both species are involved in the single, rate-determining step. chemistrysteps.com The mechanism involves a base abstracting a proton from a carbon atom adjacent to the carbon bearing the bromine atom, while the carbon-bromine bond breaks concurrently, leading to the formation of a double bond. chemistrysteps.combrainly.com This single-step process, with multiple electron transfers happening at the same time, is a defining feature of the concerted E2 reaction. libretexts.orgpressbooks.pub

Elimination Reaction Mechanisms

Elimination reactions of this compound, a tertiary alkyl halide, can proceed through two primary mechanistic pathways: unimolecular elimination (E1) and bimolecular elimination (E2). libretexts.orglibretexts.org The operative mechanism is influenced by factors such as the strength of the base and the reaction conditions. numberanalytics.com

Unimolecular Elimination (E1) Pathway

The E1, or unimolecular elimination, reaction is a multi-step pathway characterized by a rate-determining step that involves only the alkyl halide. numberanalytics.comlibretexts.org This mechanism is favored for tertiary substrates like this compound, particularly in the presence of a weak base or under solvolysis conditions. numberanalytics.comlibretexts.org

The hallmark of the E1 mechanism is the formation of a carbocation intermediate. numberanalytics.comaskfilo.comgauthmath.com The reaction is initiated by the spontaneous, heterolytic cleavage of the carbon-bromine bond, where the bromine atom departs with the bonding electrons. askfilo.comyoutube.com This initial step is the slowest in the sequence, thereby acting as the rate-determining step. gauthmath.comyoutube.commasterorganicchemistry.com

For this compound, this cleavage results in the formation of a stable tertiary carbocation (2-methylpentan-2-yl cation) and a bromide ion. askfilo.combrainly.com The stability of this tertiary carbocation is a key reason why tertiary alkyl halides readily undergo E1 reactions; the energy required to form them is lower than for less stable primary or secondary carbocations. numberanalytics.comlibretexts.org Following its formation, a weak base (such as the solvent, e.g., ethanol (B145695) or water) abstracts a proton from a carbon atom adjacent to the positively charged carbon. askfilo.comgauthmath.com The electrons from the cleaved C-H bond then shift to form a pi (π) bond, resulting in an alkene. askfilo.comyoutube.com

The presence of different adjacent carbons with protons can lead to a mixture of alkene products. Deprotonation can occur from the C1 methyl group or the C3 methylene (B1212753) group, leading to 2-methyl-1-pentene (B165372) and 2-methyl-2-pentene (B165383), respectively. askfilo.com

A reaction energy diagram for the E1 elimination of this compound illustrates the energy changes throughout the two-step process.

First Step (Carbocation Formation) : The diagram begins with the reactants (this compound and base) at a certain energy level. The system's energy increases as it moves towards the first transition state. This transition state represents the point of maximum energy during the C-Br bond cleavage. youtube.com The energy required to reach this first peak is the activation energy (Ea) for the rate-determining step. After this peak, the energy drops to a valley representing the stable carbocation intermediate. youtube.com This step is endothermic, as energy is required to break the C-Br bond.

Interactive Data Table: E1 Reaction Steps and Energy Profile

| Reaction Step | Description | Key Species | Energy Profile Feature |

|---|---|---|---|

| 1 (Rate-Determining) | Heterolytic cleavage of the C-Br bond. | Reactant → Transition State 1 → Carbocation Intermediate | Highest activation energy peak. youtube.com |

| 2 (Fast) | Deprotonation by a weak base to form the alkene. | Carbocation → Transition State 2 → Product | Lower activation energy peak. youtube.com |

Bimolecular Elimination (E2) Pathway

The E2, or bimolecular elimination, reaction occurs in a single, concerted step. pressbooks.pubnumberanalytics.com This pathway is favored by the use of strong, non-hindered bases. numberanalytics.combrainly.com The reaction rate is second-order, depending on the concentrations of both this compound and the base. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is characterized by the simultaneous occurrence of three electron-pair movements in a single step. libretexts.orgpressbooks.publibretexts.org A strong base initiates an attack on a β-hydrogen (a hydrogen on a carbon adjacent to the one with the leaving group). chemistrysteps.com Concurrently, the electrons from the C-H bond begin to form a π bond between the α- and β-carbons, and the C-Br bond breaks, with the bromide ion departing. libretexts.orgpressbooks.pub

This entire process proceeds through a single transition state rather than a stable intermediate. libretexts.orgnumberanalytics.com Key characteristics of the E2 transition state include:

Partial Bonds : The bonds to the abstracting base and the departing leaving group are partially formed and partially broken. libretexts.orgpressbooks.pubnumberanalytics.com The developing double bond also has partial character. chemistrysteps.com

Geometry : The reaction has a strict stereochemical requirement. For the orbital overlap necessary to form the new π bond to occur effectively, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. pressbooks.pubnumberanalytics.comnumberanalytics.com This means they lie in the same plane but on opposite sides of the C-C bond. This arrangement allows the transition state to adopt a lower energy, staggered-like conformation. pressbooks.pub

Charge Distribution : The negative charge is dispersed over the base and the leaving group in the transition state. chemistrysteps.comlibretexts.org

When this compound reacts via the E2 mechanism, the base can abstract a proton from either the C1 methyl groups or the C3 methylene group. This leads to the formation of two possible alkene products: 2-methyl-1-pentene and the more substituted, and typically major, product, 2-methyl-2-pentene, in accordance with Zaitsev's rule. brainly.comlibretexts.org

Interactive Data Table: Comparison of E1 and E2 Pathways for this compound

| Characteristic | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two-step numberanalytics.com | Single, concerted step chemistrysteps.comnumberanalytics.com |

| Rate Law | First-order (Rate = k[Alkyl Halide]) libretexts.orgyoutube.com | Second-order (Rate = k[Alkyl Halide][Base]) libretexts.orgmasterorganicchemistry.com |

| Base Requirement | Weak base or solvolysis libretexts.org | Strong base numberanalytics.comnumberanalytics.com |

| Intermediate | Carbocation askfilo.comgauthmath.com | None, only a transition state libretexts.org |

| Stereochemistry | Not stereospecific numberanalytics.comnumberanalytics.com | Stereospecific (anti-periplanar geometry required) pressbooks.pubnumberanalytics.com |

| Regioselectivity | Favors the more stable alkene (Zaitsev's rule) numberanalytics.com | Favors the more stable alkene (Zaitsev's rule) brainly.comlibretexts.org |

Regioselectivity in E2 Reactions: Zaitsev's Rule and Hofmann's Rule

The E2 elimination of this compound can theoretically yield two different alkene products: 2-methyl-2-pentene and 2-methyl-1-pentene. The formation of these products is governed by the regioselectivity of the reaction, which is dictated by the reaction conditions, particularly the nature of the base used. This regioselectivity is explained by two empirical rules: Zaitsev's Rule and Hofmann's Rule.

Zaitsev's Rule states that in an elimination reaction, the more substituted (and therefore more thermodynamically stable) alkene is the major product. libretexts.orgchemistrysteps.commasterorganicchemistry.com This is typically observed when a small, strong base is used. For this compound, the Zaitsev product is 2-methyl-2-pentene, a trisubstituted alkene. The reaction with a small base like sodium hydroxide (B78521) favors the formation of this more stable alkene. libretexts.orgck12.org The stability of the alkene is a dominant factor because the transition state of the reaction has significant double-bond character. libretexts.org

Hofmann's Rule , on the other hand, predicts the formation of the less substituted alkene as the major product. chemistrysteps.comucla.edu This outcome is favored when a sterically hindered or "bulky" base is used. libretexts.orgmasterorganicchemistry.com For this compound, the Hofmann product is 2-methyl-1-pentene, a monosubstituted alkene. The use of a bulky base, such as potassium tert-butoxide (KOtBu), leads to the preferential abstraction of a proton from the less sterically hindered primary carbon (C1) rather than the more hindered secondary carbon (C3). masterorganicchemistry.commyersdaily.org The steric bulk of the base makes it difficult to access the internal beta-hydrogen, thus favoring the formation of the less stable, terminal alkene. masterorganicchemistry.commyersdaily.org

The choice of base, therefore, provides a method to control the regiochemical outcome of the E2 elimination of this compound.

Table 1: Regioselectivity of E2 Elimination of this compound

| Base | Major Product | Minor Product | Governing Rule |

| Sodium Hydroxide (NaOH) | 2-methyl-2-pentene | 2-methyl-1-pentene | Zaitsev's Rule |

| Potassium tert-butoxide (KOtBu) | 2-methyl-1-pentene | 2-methyl-2-pentene | Hofmann's Rule |

Influence of Base Strength and Steric Bulk on E2 Outcomes

The outcome of an E2 reaction involving this compound is significantly influenced by both the strength and the steric bulk of the base employed. numberanalytics.com

Base Strength: A strong base is generally required to facilitate the E2 reaction. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, hence it is a bimolecular process. libretexts.org Stronger bases are more effective at abstracting the beta-hydrogen in the concerted step, leading to a faster reaction rate. numberanalytics.com Commonly used strong bases include hydroxides (like NaOH) and alkoxides (like sodium ethoxide or potassium tert-butoxide). libretexts.org

Steric Bulk: As discussed in the context of regioselectivity, the steric bulk of the base plays a critical role in determining the major product. myersdaily.org

Small, strong bases (e.g., sodium hydroxide, sodium ethoxide) are less affected by steric hindrance and will preferentially abstract a proton leading to the more thermodynamically stable Zaitsev product. libretexts.orglibretexts.org In the case of this compound, this results in 2-methyl-2-pentene.

Bulky, strong bases (e.g., potassium tert-butoxide, lithium diisopropylamide) experience significant steric hindrance when approaching the more substituted beta-carbon. chemistrysteps.commasterorganicchemistry.com Consequently, they are more likely to abstract a proton from the less sterically hindered methyl group, leading to the formation of the Hofmann product, 2-methyl-1-pentene, as the major isomer. masterorganicchemistry.commyersdaily.org

This interplay between base strength and steric bulk allows for a degree of control over the product distribution in the E2 elimination of this compound.

Table 2: Effect of Base Characteristics on E2 Elimination of this compound

| Base Characteristic | Example Base | Major Product | Rationale |

| Strong, Small | Sodium Ethoxide (NaOEt) | 2-methyl-2-pentene (Zaitsev) | Favors formation of the more stable alkene. |

| Strong, Bulky | Potassium tert-butoxide (KOtBu) | 2-methyl-1-pentene (Hofmann) | Steric hindrance directs abstraction to the less hindered proton. |

Competition Between Substitution and Elimination Pathways

Factors Governing SN1/E1 Competition

This compound is a tertiary alkyl halide, which readily forms a relatively stable tertiary carbocation upon departure of the bromide leaving group. This carbocation is the key intermediate for both SN1 and E1 reactions. libretexts.orgquora.com Consequently, these two pathways almost always compete when the reaction is carried out under appropriate conditions, typically with a weak nucleophile/weak base. chemistrysteps.comquora.com

Several factors influence the ratio of SN1 to E1 products:

Temperature: Higher temperatures favor elimination over substitution. chemistrysteps.commasterorganicchemistry.com Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy. The contribution of this entropy term to the Gibbs free energy change becomes more significant at higher temperatures, making elimination more favorable. chemistrysteps.com

Nature of the Nucleophile/Base: The role of the reactant is crucial. A species can act as both a nucleophile (favoring SN1) and a base (favoring E1). For SN1/E1 conditions, weak bases/poor nucleophiles like water or alcohols are typically used. libretexts.orgchemistrysteps.com If the counter-ion of an acid used in the reaction is a poor nucleophile (e.g., H₂SO₄), the E1 pathway is favored. masterorganicchemistry.com

Solvent: Polar protic solvents are effective at stabilizing the carbocation intermediate, thus favoring both SN1 and E1 pathways. lumenlearning.com

In the reaction of this compound, solvolysis in a solvent like ethanol at elevated temperatures would be expected to yield a mixture of the SN1 product (2-ethoxy-2-methylpentane) and the E1 product (2-methyl-2-pentene).

Table 3: Factors Influencing SN1 vs. E1 Competition for this compound

| Factor | Favors SN1 | Favors E1 | Rationale |

| Temperature | Lower Temperatures | Higher Temperatures | Elimination is entropically favored. chemistrysteps.com |

| Nucleophile/Base | Weakly basic, good nucleophile | Weakly nucleophilic, weak base | Depends on the relative rates of nucleophilic attack vs. proton abstraction. |

| Solvent | Polar Protic | Polar Protic | Stabilizes the common carbocation intermediate. lumenlearning.com |

Factors Governing SN2/E2 Competition

The SN2 pathway is generally not observed for tertiary alkyl halides like this compound. quora.combrainly.combrainly.com The tertiary carbon center is sterically hindered by the three alkyl groups (a methyl, a propyl, and another methyl group), which prevents the backside attack required for the SN2 mechanism. brainly.combrainly.com

Therefore, when a strong base is used with this compound, the E2 reaction is the dominant pathway. libretexts.orglibretexts.org The competition between SN2 and E2 is not a significant consideration for this substrate. The use of a strong, non-bulky base like sodium hydroxide or a strong, bulky base like potassium tert-butoxide will lead to elimination products via the E2 mechanism, with the regioselectivity determined by the steric nature of the base as previously discussed. ck12.orgmyersdaily.org

Strong Base: E2 elimination is highly favored. libretexts.org

Weak Nucleophile/Base: SN1 and E1 reactions compete. chemistrysteps.com

SN2 Reaction: Does not occur due to steric hindrance. brainly.combrainly.com

Mechanistic Crossover and Mixed Mechanisms

In reality, the distinction between these mechanistic pathways is not always absolute, and reaction conditions can lead to a mixture of products from different mechanisms. For a tertiary substrate like this compound, the primary competition exists between the SN1/E1 and E2 pathways.

The choice between these is largely dictated by the nature of the nucleophile/base. libretexts.orgquora.com

With a strong base (e.g., OH⁻, RO⁻): The bimolecular E2 pathway dominates because the strong base will readily abstract a proton in a concerted step, which is kinetically more favorable than waiting for the carbocation to form. libretexts.org

With a weak nucleophile/weak base (e.g., H₂O, ROH): The unimolecular SN1 and E1 pathways compete. libretexts.orgchemistrysteps.com The substrate first ionizes to form a carbocation, which can then either be attacked by the nucleophile (SN1) or lose a proton to the weak base (E1).

It is generally not possible to have SN1/E1 and SN2/E2 reactions occurring simultaneously for the same substrate under the same conditions because their requirements are contradictory. SN2/E2 reactions require a strong nucleophile/base, while SN1/E1 reactions proceed with weak nucleophiles/bases. For this compound, the mechanistic landscape is simplified by the fact that SN2 is not a viable pathway. quora.combrainly.com Therefore, the primary mechanistic consideration is the competition between E2 (with strong bases) and a mixture of SN1/E1 (with weak nucleophiles/bases).

Stereochemical Aspects of 2 Bromo 2 Methylpentane Reactivity

Stereochemical Outcomes of SN1 Reactions: Racemization and Retention

The SN1 (Substitution Nucleophilic Unimolecular) reaction is the predominant substitution pathway for tertiary alkyl halides like 2-bromo-2-methylpentane. chemistrysteps.comlibretexts.orgquora.com This mechanism is characterized by a two-step process involving the formation of a carbocation intermediate. libretexts.orgmasterorganicchemistry.comquora.comlibretexts.org

The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond, which forms a tertiary carbocation and a bromide ion. libretexts.orglibretexts.org This carbocation intermediate is sp²-hybridized and possesses a trigonal planar geometry. quora.comlibretexts.orglibretexts.orgshaalaa.com Consequently, the intermediate is achiral.

In the second step, the nucleophile can attack the planar carbocation from either face (top or bottom) with almost equal probability. libretexts.orgquora.comlibretexts.org If the original substrate were chiral, this would lead to the formation of a nearly 50:50 mixture of two enantiomers—one with the same configuration as the starting material (retention) and one with the opposite configuration (inversion). masterorganicchemistry.com This process is known as racemization. libretexts.orglibretexts.orgshaalaa.com

While this compound itself is achiral, the principle of racemization is best illustrated with a chiral tertiary halide, such as (S)-3-bromo-3-methylhexane. Its SN1 reaction with water would produce a racemic mixture of (R)- and (S)-3-methyl-3-hexanol. libretexts.org

| Reactant | Reaction Type | Nucleophile | Product(s) | Stereochemical Outcome |

| (S)-3-bromo-3-methylhexane | SN1 | H₂O | (R)-3-methyl-3-hexanol & (S)-3-methyl-3-hexanol | Racemization (mixture of inversion and retention) masterorganicchemistry.comlibretexts.org |

In practice, complete racemization is rare. Often, a slight excess of the inversion product is observed. This is attributed to the formation of an "ion pair," where the departing bromide ion temporarily shields one face of the carbocation, making an attack from the opposite side slightly more favorable. masterorganicchemistry.comlibretexts.org

Stereochemical Outcomes of SN2 Reactions: Inversion of Configuration

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where a nucleophile attacks the carbon center from the side opposite the leaving group. chemistrysteps.combyjus.commedium.com This "backside attack" forces the other three substituents on the carbon to "flip" over, similar to an umbrella inverting in a strong wind. medium.commasterorganicchemistry.com The result is a complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. byjus.commasterorganicchemistry.comimgroupofresearchers.com

However, SN2 reactions are highly sensitive to steric hindrance. imgroupofresearchers.com For a tertiary substrate like this compound, the three bulky alkyl groups (two methyl, one propyl) surrounding the electrophilic carbon atom effectively block the nucleophile's path for a backside attack. quora.commasterorganicchemistry.comyoutube.com Consequently, this compound is considered unreactive towards the SN2 mechanism.

| Substrate Type | Example | Relative Rate of SN2 Reaction | Reason |

| Methyl | CH₃-Br | ~30 | Least steric hindrance |

| Primary (1°) | CH₃CH₂-Br | 1 | Minor steric hindrance |

| Secondary (2°) | (CH₃)₂CH-Br | 0.02 | Significant steric hindrance |

| Tertiary (3°) | (CH₃)₃C-Br | ~0 | Severe steric hindrance chemistrysteps.commasterorganicchemistry.comimgroupofresearchers.com |

Table data is illustrative of general trends.

Therefore, while the theoretical stereochemical outcome of an SN2 reaction is always 100% inversion of configuration, this pathway is not practically observed for this compound. byjus.comfiveable.melibretexts.org

Stereoselectivity and Stereospecificity in Elimination Reactions

Elimination reactions are a major pathway for tertiary alkyl halides when treated with a base. For this compound, dehydrobromination can occur by removing a proton from either the adjacent methyl group (C1) or the adjacent methylene (B1212753) group (C3). This leads to two possible constitutional isomers. libretexts.org

Path A (Hofmann Product): Removal of a proton from C1 yields 2-methyl-1-pentene (B165372) .

Path B (Zaitsev Product): Removal of a proton from C3 yields 2-methyl-2-pentene (B165383) .

According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted, and thus more thermodynamically stable, alkene. libretexts.orgmasterorganicchemistry.comopenstax.org In this case, 2-methyl-2-pentene (a trisubstituted alkene) is the major product over the less substituted 2-methyl-1-pentene (a disubstituted alkene) when using small bases like ethoxide. libretexts.orgmasterorganicchemistry.com Conversely, using a sterically bulky base, such as potassium tert-butoxide, favors the formation of the Hofmann product by preferentially abstracting the more sterically accessible proton from C1. libretexts.orgnumberanalytics.com

The E2 (Elimination Bimolecular) mechanism is stereospecific, meaning the stereochemistry of the reactant dictates the stereochemistry of the product. This is because the reaction requires a specific spatial arrangement known as an anti-periplanar conformation , where the β-hydrogen and the bromine leaving group are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). iitk.ac.inlibretexts.orgic.ac.ukmasterorganicchemistry.com

The strict anti-periplanar requirement of the E2 mechanism directly influences the distribution of alkene stereoisomers (E/Z) when applicable. iitk.ac.inchemistrysteps.com

For this compound, the major Zaitsev product, 2-methyl-2-pentene, does not have E/Z isomers. This is because one of the carbons in the double bond (C2) is attached to two identical groups (two methyl groups).

To illustrate the principle, we must consider a substrate like 3-bromo-3-methylhexane. Elimination can produce (E)- and (Z)-3-methyl-3-hexene. The ratio of these stereoisomers is determined by the relative stabilities of the two ground-state conformations of the substrate that place a β-hydrogen anti-periplanar to the bromine.

Conformation A leads to the (Z)-alkene: Rotation around the C3-C4 bond to place one β-hydrogen anti-periplanar to the bromine might result in a gauche interaction (steric strain) between bulky groups (e.g., an ethyl and a propyl group). chemistrysteps.compressbooks.pub

Conformation B leads to the (E)-alkene: A different rotation to align the other β-hydrogen might place these bulky groups in a more stable anti arrangement, reducing steric strain. chemistrysteps.comdalalinstitute.com

The transition state for the E2 reaction reflects the energy of the ground-state conformation. The more stable conformer (Conformation B) will react faster, leading to the more stable (E)-alkene as the major product. chemistrysteps.comdalalinstitute.com This preference for the formation of one stereoisomer over another is known as stereoselectivity. iitk.ac.inchemistrysteps.comjove.com

| Substrate (Example) | Conformation for E2 | Key Steric Interaction | Resulting Alkene Isomer | Relative Product Yield |

| 3-Bromo-2-methylpentane | Staggered (anti-H/Br) | Gauche (Methyl/Propyl) | (Z)-2-methyl-2-pentene | Minor |

| 3-Bromo-2-methylpentane | Staggered (anti-H/Br) | Anti (Methyl/Propyl) | (E)-2-methyl-2-pentene | Major chemistrysteps.comdalalinstitute.com |

This table uses a similar substrate to illustrate the stereoselective principle that arises from conformational energetics.

Kinetic and Thermodynamic Studies of 2 Bromo 2 Methylpentane Reactions

Determination of Reaction Order and Rate Laws

The reactions of 2-bromo-2-methylpentane, particularly solvolysis, are classic examples often used to illustrate first-order reaction kinetics. rsc.org The rate of these reactions is typically dependent only on the concentration of the alkyl halide, not the nucleophile. libretexts.orgyoutube.com This observation leads to the formulation of a first-order rate law:

Rate = k[this compound]

This rate law is a hallmark of the S_N1 (substitution, nucleophilic, unimolecular) and E1 (elimination, unimolecular) reaction mechanisms. libretexts.orgyoutube.comchegg.com In these mechanisms, the rate-determining step is the slow, spontaneous dissociation of the this compound to form a tertiary carbocation and a bromide ion. libretexts.orgyoutube.com Because the nucleophile or base is not involved in this slow step, its concentration does not appear in the rate equation. libretexts.org

The reaction order can be experimentally determined by observing the change in reaction rate as the concentration of the reactants is varied. For this compound, doubling its concentration would double the reaction rate, confirming the first-order nature of the reaction.

| Reactant | Order |

| This compound | 1 |

| Nucleophile/Base | 0 |

| Overall Order | 1 |

This table illustrates the typical reaction orders for the solvolysis of this compound, indicating a first-order dependence on the substrate and zero-order dependence on the nucleophile.

Activation Energy Analysis and Arrhenius Parameters

The rate of a chemical reaction is significantly influenced by temperature, a relationship quantified by the Arrhenius equation. This equation introduces the concept of activation energy (Ea), which is the minimum energy required for a reaction to occur. libretexts.orgopentextbc.ca

For the reactions of this compound, the activation energy is associated with the energy required to break the carbon-bromine bond and form the tertiary carbocation intermediate. chegg.com The Arrhenius equation is given by:

k = A * e^(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor (related to collision frequency and orientation)

Ea is the activation energy

R is the ideal gas constant

T is the temperature in Kelvin

By measuring the rate constant at different temperatures, the activation energy can be determined graphically from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot). libretexts.orgresearchgate.net For the related compound 1-bromo-2-methylbutane (B81432), which also involves a tertiary hydrogen, studies have shown that the presence of the bromine atom can influence the activation energy of hydrogen atom transfer reactions. cdnsciencepub.com

Reaction Energy Diagrams and Transition State Profiling

Reaction energy diagrams are powerful tools for visualizing the energy changes that occur during a chemical reaction. For the S_N1 and E1 reactions of this compound, the diagram shows a multi-step process. libretexts.orglibretexts.org

The first step, the formation of the carbocation, is the rate-determining step and has the highest activation energy barrier. libretexts.orglibretexts.org This leads to a high-energy transition state where the carbon-bromine bond is partially broken. The carbocation itself is a high-energy intermediate, residing in an energy well between the two transition states. libretexts.org The second step, the reaction of the carbocation with a nucleophile (S_N1) or the loss of a proton (E1), has a much lower activation energy and proceeds rapidly. libretexts.org

The transition state of the rate-determining step is characterized by significant charge separation as the C-Br bond cleaves. rsc.org The stability of this transition state, and the resulting carbocation, is a key factor in the reactivity of tertiary halides like this compound. gmu.edu Quantum-chemical studies on similar systems, such as the E2 reaction of 2-bromo-2-methylpropane (B165281), have provided deeper insights into the nature of the transition state, considering factors beyond just alkene-like stability. acs.org

Solvolysis Kinetics of this compound Derivatives

Solvolysis is a specific type of nucleophilic substitution or elimination where the solvent acts as the nucleophile or base. libretexts.org The kinetics of solvolysis of this compound and its derivatives are highly dependent on the solvent's properties. Polar protic solvents, such as water and ethanol (B145695), are particularly effective at promoting S_N1 and E1 reactions because they can stabilize the charged transition state and the carbocation intermediate through solvation. gmu.edupearson.com

For instance, the solvolysis of this compound in a mixture of ethanol and water will proceed via an S_N1/E1 mechanism. pearson.com The rate of solvolysis is influenced by the ionizing power of the solvent. nuph.edu.ua Studies on the solvolysis of related compounds, like 2-bromo-2-methyladamantane, have utilized correlation analysis to understand the influence of solvent effects on reaction rates.

A study on a bromo-analogue of oxotremorine (B1194727) demonstrated first-order kinetics for its cyclization via solvolysis, with the rate constants determined at different temperatures. nih.gov This highlights how structural modifications to molecules related to this compound can influence their solvolysis kinetics.

| Derivative/Related Compound | Solvent/Conditions | Kinetic Observation | Reference |

| This compound | Dimethylformamide | Olefin distribution studied during solvolysis. acs.org | acs.org |

| 2-Bromo-2-methylpropane | Aqueous hydroxide (B78521) | Classic example of an S_N1 reaction. rsc.org | rsc.org |

| N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine | Phosphate buffer | First-order rate constants for cyclization determined. nih.gov | nih.gov |

This table provides examples of kinetic studies on this compound and related bromoalkanes, showcasing the types of investigations conducted to understand their reactivity.

Solvent Effects on 2 Bromo 2 Methylpentane Reactivity

Impact of Solvent Polarity and Ionizing Power

The rate of solvolysis of 2-bromo-2-methylpentane is highly dependent on the polarity and ionizing power of the solvent. libretexts.orglibretexts.org Polar solvents are essential for facilitating the formation of charged intermediates, which is a key step in the S_N1 mechanism that is typical for tertiary halides. libretexts.orgquora.comlibretexts.org The solvent's ability to stabilize the transition state and the resulting carbocation and bromide ion through solvation lowers the activation energy of the reaction, thereby increasing its rate. libretexts.orglibretexts.orgyoutube.com

The dielectric constant (ε) of a solvent is a measure of its polarity and its capacity to insulate opposite charges from each other. libretexts.orglibretexts.org Solvents with high dielectric constants are more effective at stabilizing the separated charges of the carbocation and the leaving group, thus accelerating the ionization step of the S_N1 reaction. libretexts.orguci.edu For instance, the rate of solvolysis of a similar tertiary alkyl halide, tert-butyl bromide, is dramatically faster in highly polar solvents like water (ε ≈ 80) compared to less polar solvents like ethanol (B145695) (ε ≈ 25). libretexts.orguci.edu This trend is directly applicable to this compound, as the formation of the 2-methyl-2-pentyl carbocation is the rate-determining step. pdx.edu

Table 1: Effect of Solvent Polarity on Relative Solvolysis Rates of a Tertiary Alkyl Halide

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Acetic Acid | 6 | 1 |

| Methanol (B129727) | 33 | 4,000 |

| Formic Acid | 58 | 300,000 |

| Water | 81 | 150,000,000 |

This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for S_N1 reactions, using a representative tertiary alkyl halide. libretexts.orglibretexts.org

Differentiating Effects of Protic and Aprotic Solvents

Solvents can be broadly classified as protic or aprotic. Protic solvents, such as water, alcohols, and carboxylic acids, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors. chemistryscore.commasterorganicchemistry.com Aprotic solvents, like acetone (B3395972) or dimethylformamide (DMF), lack this ability. chemistryscore.commasterorganicchemistry.com

In contrast, while polar aprotic solvents can also stabilize the carbocation to some extent through dipole interactions, they are less effective at solvating the anionic leaving group. chemistryscore.comsaskoer.ca Some polar aprotic solvents might even react with the carbocation intermediate, leading to undesired side products. libretexts.orglibretexts.org The use of aprotic solvents can sometimes favor elimination (E2) pathways if a strong, sterically hindered base is also present. However, for solvolysis where the solvent itself is the nucleophile, polar protic solvents strongly favor the S_N1 pathway for tertiary halides like this compound. quora.comlibretexts.orgpearson.com

A study on the solvolysis of this compound in the aprotic solvent dimethylformamide (DMF) highlighted the complexity of reactions in such media, where different ion-pair intermediates can play a role. nuph.edu.uaresearchgate.netacs.orgacs.org

Table 2: General Effects of Solvent Type on Nucleophilic Substitution

| Solvent Type | Effect on S_N1 (e.g., with this compound) | Effect on S_N2 |

| Polar Protic (e.g., Methanol, Water) | Favored : Stabilizes both the carbocation and the leaving group. chemistryscore.comchemistry.coachsaskoer.ca | Disfavored : Solvates and weakens the nucleophile. chemistryscore.comlibretexts.org |

| Polar Aprotic (e.g., Acetone, DMSO) | Possible, but less favored than protic : Can stabilize the carbocation but not the leaving group as effectively. libretexts.orgsaskoer.ca | Favored : Enhances the strength of the nucleophile. chemistryscore.comchemistry.coachpearson.com |

| Nonpolar (e.g., Hexane) | Disfavored : Does not effectively stabilize charged intermediates. | Disfavored : Reactants are often insoluble. |

Nucleophilic Solvation Effects and Carbocation Stabilization

In the context of solvolysis, the solvent not only stabilizes the charged intermediates but can also act as the nucleophile. libretexts.orglibretexts.org This is termed nucleophilic solvation. For this compound undergoing solvolysis in a solvent like methanol, the methanol molecules surround and stabilize the forming 2-methyl-2-pentyl carbocation and the bromide ion. pdx.edubrainly.com

The stabilization of the carbocation is crucial. libretexts.orgmasterorganicchemistry.com The solvent molecules arrange themselves so that their partially negative atoms (the oxygen in methanol, for example) interact with the positively charged carbon, creating stabilizing dipole-dipole interactions. quora.com This sheath of solvent molecules lowers the energy of the carbocation, making it a more accessible intermediate. libretexts.orgyoutube.com

However, the term "nucleophilic solvation" can also refer to the potential for the solvent to covalently bond to the carbocation. researchgate.net In some cases, particularly with tertiary substrates, this interaction is so significant that it can be considered a form of solvent participation in the reaction mechanism, blurring the lines of a purely stepwise S_N1 process. nuph.edu.ua Research suggests that for tertiary halides, the stabilization of the transition state leading to a carbocation or ion pair intermediate through charge-dipole interactions with nucleophilic solvents is a key factor. researchgate.net This effect, sometimes termed a "negative effect of nucleophilic solvation," can complicate kinetic analyses because the solvent's role goes beyond simple ionization power. nuph.edu.uaresearchgate.netresearchgate.net

Specific Solvation Interactions in Reaction Mechanisms

Beyond the general effects of polarity and protic/aprotic nature, specific interactions between the solvent and the reacting species can play a significant role in the reaction mechanism of this compound. These interactions go beyond simple electrostatic stabilization and involve more directed and specific associations.

For instance, in protic solvents, the hydrogen bonding to the leaving group is a highly specific interaction that is crucial for facilitating its departure. saskoer.ca The ability of the solvent to act as a hydrogen-bond donor significantly influences the rate of ionization.

In the solvolysis of this compound in dimethylformamide (DMF), the reaction pathways are complex, involving different types of ion pairs (contact ion pairs and solvent-separated ion pairs) as intermediates. researchgate.net The distribution of substitution and elimination products can be influenced by how the solvent interacts with these different intermediates. The specific solvation of these ion pairs can dictate whether the intermediate collapses back to the starting material, proceeds to a substitution product, or undergoes elimination. researchgate.net

Furthermore, the structure of the solvent can influence steric accessibility to the carbocation. While the solvent stabilizes the carbocation, a bulky solvent might hinder its own approach as a nucleophile, potentially affecting the ratio of substitution to elimination products.

The study of solvolysis of tertiary alkyl halides, including this compound, has shown that a single solvent parameter is often insufficient to fully describe the reaction kinetics across a wide range of solvents. researchgate.net This indicates that multiple, specific solvation effects are at play, including the solvent's electrophilicity (ability to solvate anions) and nucleophilicity (ability to solvate cations). researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Bromo 2 Methylpentane

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within a molecule. nsrrc.org.twnist.gov These calculations can predict various properties, including molecular geometry, bond energies, and electronic distribution. nist.govacs.org

DFT methods are a workhorse in computational chemistry, balancing computational cost with accuracy by calculating the electron density rather than the full many-electron wavefunction. nist.gov Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data, often at a higher computational cost. irjweb.com For 2-bromo-2-methylpentane, these calculations would provide the optimized three-dimensional structure, bond lengths, bond angles, and the partial charges on each atom, which are crucial for predicting its chemical behavior. While general principles of these methods are well-established, specific published studies applying them to this compound to generate detailed electronic structure data are not readily found in the surveyed literature.

A key component of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pearson.comnih.gov

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity, stability, and optical properties. pearson.comresearchgate.netmolport.com A small HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. pearson.comnih.gov

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The HOMO would likely be localized near the bromine atom due to its lone pairs of electrons, while the LUMO would be associated with the antibonding C-Br bond. The energy of this gap would provide a quantitative measure of its reactivity. Despite the importance of this analysis, specific computational data detailing the HOMO-LUMO energies and gap for this compound is not available in the reviewed scientific literature.

Table 1: Key Concepts in Molecular Orbital Analysis

| Term | Definition | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the orbital from which an electron is most easily removed. | Indicates the molecule's potential as an electron donor (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital; the orbital to which an electron is most easily added. | Indicates the molecule's potential as an electron acceptor (electrophilicity), particularly at the C-Br bond. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Reaction Pathway Modeling and Transition State Computations

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction. This involves modeling the entire reaction pathway from reactants to products, including the identification of high-energy transition states. pdx.edu A transition state is a specific, transient configuration along the reaction coordinate that represents the energy maximum. pdx.edu

For this compound, a tertiary alkyl halide, common reactions include unimolecular substitution (Sɴ1) and elimination (E1). masterorganicchemistry.comlibretexts.org Both reactions proceed through a carbocation intermediate, which is formed in the slow, rate-determining step. csus.edu Computational modeling of these pathways would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant (this compound), the tertiary carbocation intermediate, and the final substitution and elimination products.

Transition State Search: Locating the precise geometry and energy of the transition state for the initial C-Br bond cleavage. This is a critical step, as the energy of the transition state relative to the reactant determines the activation energy and thus the reaction rate. csus.edu

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that the located transition state correctly connects the reactant to the carbocation intermediate on the potential energy surface.

Such computations would provide quantitative data on activation energies for the Sɴ1 and E1 pathways, offering insights into the kinetics of these reactions. While the mechanisms for these reactions are well-understood in general organic chemistry, specific studies with detailed transition state computations for the solvolysis of this compound were not found.

Quantum Chemical Predictions of Reactivity and Selectivity

Quantum chemistry allows for the prediction of chemical reactivity and selectivity by analyzing the electronic properties and reaction energetics calculated for a molecule. pearson.com For this compound, a key aspect of its reactivity is the competition between substitution (Sɴ1) and elimination (E1) pathways. masterorganicchemistry.com

Theoretical predictions can help determine which pathway is favored under different conditions. By calculating the activation energies for both the Sɴ1 and E1 processes that proceed from the common carbocation intermediate, chemists can predict the product distribution. For instance, the relative energy barriers for the attack of a nucleophile (Sɴ1) versus the removal of a beta-hydrogen by a base (E1) can be computed.

Furthermore, in the case of E1 elimination, this compound can potentially form two different alkenes. Quantum chemical calculations could predict the relative stabilities of these alkene products, thereby predicting the major and minor products according to Zaitsev's rule. While the general principles of reactivity for tertiary halides are well-established, specific quantum chemical studies that provide quantitative predictions of reactivity and selectivity for this compound are not present in the surveyed literature.

Conformational Analysis through Theoretical Methods

Conformational analysis involves studying the different spatial arrangements of a molecule, called conformers, that arise from rotation around single bonds. pressbooks.pub Theoretical methods can be used to determine the geometries and relative energies of these conformers. chegg.com For a molecule like this compound, rotation around the C2-C3 and C3-C4 bonds gives rise to various staggered and eclipsed conformations.

A computational conformational analysis of this compound would involve:

Systematically rotating the dihedral angles of the relevant carbon-carbon bonds.

Performing geometry optimization and energy calculations for each resulting conformation.

Plotting the relative energies to create a potential energy diagram, which identifies the most stable (lowest energy) conformers and the energy barriers to rotation between them. acs.org

This analysis would reveal the preferred three-dimensional shape of the molecule, which can influence its physical properties and reactivity. Although computational conformational analyses have been published for isomers like 1-bromo-2-methylbutane (B81432) and 3-bromo-2-methylpentane, a specific and detailed theoretical study on the conformations of this compound itself is not documented in the available research.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the nuclei within the 2-bromo-2-methylpentane molecule.

¹H NMR and ¹³C NMR for Structural Elucidation and Conformational Analysis

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. Due to the complexity of its structure, with several non-equivalent proton and carbon environments, the spectra provide a unique fingerprint of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments. By analyzing the chemical shifts, integration, and multiplicity of these signals, the connectivity of the molecule can be determined. For comparison, the highly symmetrical analogue, 2-bromo-2-methylpropane (B165281), exhibits a simple ¹H NMR spectrum with a single singlet peak around 1.80 ppm, as all nine protons are chemically equivalent. docbrown.info In contrast, this compound, lacking this high degree of symmetry, will display a more complex spectrum with multiple signals, each corresponding to a unique proton group. The integration of these signals will be proportional to the number of protons in each group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments. crunchchemistry.co.uk Based on its structure, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the electronegative bromine atom (C2) is expected to be significantly deshielded and appear at a higher chemical shift (downfield) compared to the other alkyl carbons. crunchchemistry.co.uk As a point of reference, the ¹³C NMR spectrum of 2-bromo-2-methylpropane shows two signals: one for the three equivalent methyl carbons at approximately 36.4 ppm and another for the quaternary carbon attached to the bromine at about 62.5 ppm. docbrown.info Similar trends in chemical shifts are anticipated for the corresponding carbons in this compound.

Conformational Analysis: While detailed conformational analysis of this compound using NMR is not extensively reported in the literature, NMR techniques, in principle, can provide insights into the rotational isomers (conformers) of the molecule. At low temperatures, the rotation around single bonds can be slowed down, potentially allowing for the observation of distinct NMR signals for different conformers. The study of related haloalkanes has shown that the populations of different conformers can be influenced by the solvent and temperature, which can be monitored by changes in the NMR spectrum.

Use of NMR in Reaction Monitoring and Product Identification

NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, such as nucleophilic substitution (S_N1) and elimination (E1) reactions. By acquiring NMR spectra at different time intervals, the disappearance of the reactant signals and the appearance of product signals can be tracked, providing kinetic information about the reaction.

For example, in the reaction of this compound with a base, two possible elimination products can be formed: 2-methyl-2-pentene (B165383) (the more substituted Zaitsev product) and 2-methyl-1-pentene (B165372) (the less substituted Hofmann product). ¹H NMR spectroscopy can readily distinguish between these two isomers. chegg.com The olefinic protons in each product will have characteristic chemical shifts and splitting patterns, allowing for their unambiguous identification and quantification. This enables the study of the regioselectivity of the elimination reaction under different conditions (e.g., choice of base and solvent). A study on the elimination reaction of the similar tertiary substrate, 2-bromo-2-methylbutane, demonstrated the use of ¹H NMR to determine the ratio of the major and minor alkene products. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Conformational and Mechanistic Insights

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups. docbrown.info A key feature would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum. For the analogous 2-bromo-2-methylpropane, the C-Br stretch is observed in the range of 750-500 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa While strong dipole changes lead to intense IR signals, changes in polarizability result in strong Raman signals. Therefore, the C-C skeletal vibrations and symmetric C-H vibrations in this compound are expected to be prominent in the Raman spectrum.

Conformational Insights: Both IR and Raman spectroscopy can be used to study the conformational isomerism of haloalkanes. researchgate.net Different conformers of a molecule can have distinct vibrational frequencies, leading to the appearance of different bands in the spectra. By analyzing the temperature or solvent dependence of these bands, the relative stabilities and energy differences between conformers can be determined.

Mechanistic Insights: Vibrational spectroscopy can provide clues about reaction mechanisms. For instance, in a substitution reaction, the disappearance of the C-Br stretching band and the appearance of a new band corresponding to the bond formed with the nucleophile can be monitored. In elimination reactions, the formation of the C=C double bond will give rise to a characteristic stretching vibration in the IR and Raman spectra.

Mass Spectrometry in Reaction Mechanism Studies